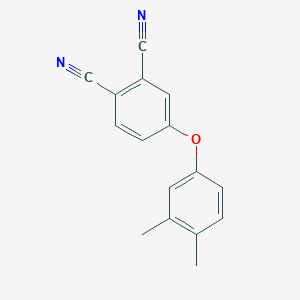

4-(3,4-Dimethyl-phenoxy)-phthalonitrile

Description

Contextualization of Phthalonitrile (B49051) Compounds in Advanced Organic Synthesis

Phthalonitriles, aromatic compounds bearing two adjacent cyano groups, are fundamental to the synthesis of a variety of complex organic molecules. blucher.com.br Their reactivity, particularly the susceptibility of the nitrile groups to cyclotetramerization, makes them indispensable starting materials in the creation of phthalocyanines and other macrocyclic systems. nih.govworldscientific.com The versatility of phthalonitrile chemistry is further enhanced by the ability to introduce a wide range of substituents onto the benzene (B151609) ring. This functionalization allows for the fine-tuning of the resulting macrocycle's electronic, optical, and solubility properties. nih.govumich.edu Common synthetic routes to substituted phthalonitriles often involve nucleophilic substitution reactions on precursors like 4-nitrophthalonitrile (B195368) or the use of methodologies such as the Diels-Alder or Negishi coupling reactions. heeneygroup.comchemicalbook.com

Significance of Phenoxy-Substituted Phthalonitriles in Contemporary Chemical Research

Among the various classes of substituted phthalonitriles, those bearing phenoxy groups have garnered significant attention in recent chemical research. The introduction of a phenoxy moiety can impart several desirable characteristics to the resulting materials. These include enhanced solubility in organic solvents, a critical factor for processing and characterization, and the ability to influence the aggregation behavior of the final macrocyclic compounds. nih.govworldscientific.com The electronic nature of the phenoxy substituent can also modulate the photophysical properties of the derived phthalocyanines, impacting their absorption and emission spectra. nih.gov The synthesis of phenoxy-substituted phthalonitriles is often achieved through the nucleophilic substitution of a nitro group on a phthalonitrile precursor with a corresponding phenol (B47542). chemicalbook.comresearchgate.net

Overview of Macrocyclic Compounds Derived from Phthalonitriles: The Phthalocyanine (B1677752) Paradigm

The most prominent and extensively studied macrocyclic compounds derived from phthalonitriles are the phthalocyanines. nih.govnih.gov These large, aromatic molecules are structural analogues of porphyrins and consist of four isoindole units linked by nitrogen atoms, creating a central cavity capable of coordinating with a wide variety of metal ions. mdpi.comnih.gov The synthesis of phthalocyanines typically involves the template-assisted cyclotetramerization of phthalonitrile derivatives in the presence of a metal salt or a strong organic base. mdpi.comoup.com The resulting metallophthalocyanines exhibit remarkable thermal and chemical stability, along with unique electronic and photophysical properties that make them suitable for a vast range of applications, including as pigments, catalysts, and photosensitizers in photodynamic therapy. mdpi.comnih.govrsc.org The ability to tailor the peripheral substituents of the phthalocyanine macrocycle by starting with appropriately functionalized phthalonitriles is a key strategy for optimizing their performance in these applications. nih.govnih.gov

Interactive Data Table: Properties of Phthalonitrile Precursors

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Phenoxyphthalonitrile | C₁₄H₈N₂O | 220.23 | 98-100 |

| 4-Nitrophthalonitrile | C₈H₃N₃O₂ | 173.13 | 142-144 |

| 4-Hydroxyphthalonitrile | C₈H₄N₂O | 144.13 | 184-186 |

Note: Data sourced from publicly available chemical supplier information. sigmaaldrich.comambeed.com

Structure

3D Structure

Properties

Molecular Formula |

C16H12N2O |

|---|---|

Molecular Weight |

248.28 g/mol |

IUPAC Name |

4-(3,4-dimethylphenoxy)benzene-1,2-dicarbonitrile |

InChI |

InChI=1S/C16H12N2O/c1-11-3-5-15(7-12(11)2)19-16-6-4-13(9-17)14(8-16)10-18/h3-8H,1-2H3 |

InChI Key |

QBQTZNRDGCZDNV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)OC2=CC(=C(C=C2)C#N)C#N)C |

Origin of Product |

United States |

Synthetic Methodologies for 4 3,4 Dimethyl Phenoxy Phthalonitrile and Its Derivatives

Strategies for the Preparation of 4-(3,4-Dimethyl-phenoxy)-phthalonitrile

The synthesis of the target compound, this compound, primarily relies on well-established nucleophilic aromatic substitution reactions. While other methods exist for phthalonitrile (B49051) synthesis, this approach is the most direct and widely applicable for this particular derivative.

Nucleophilic Aromatic Substitution Reactions in Phthalonitrile Synthesis

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of aryloxy-substituted phthalonitriles. The reaction mechanism typically involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups, such as nitro or cyano groups, positioned ortho or para to a suitable leaving group. nih.govscranton.edu This activation is crucial as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. nih.gov

The most common precursor for the synthesis of this compound is 4-nitrophthalonitrile (B195368). In this process, the phenoxide generated from 3,4-dimethylphenol (B119073) acts as the nucleophile, displacing the nitro group on the phthalonitrile ring. The nitro group is an excellent leaving group in such reactions, often showing reactivity comparable to or even surpassing that of fluorine. researchgate.net

The synthesis is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), in the presence of a base like potassium carbonate (K₂CO₃). The base deprotonates the phenol (B47542) to generate the more nucleophilic phenoxide in situ. A general method involves reacting 4-nitrophthalonitrile with the corresponding phenol in DMF with K₂CO₃. nih.gov For instance, the synthesis of related 4-phenoxy-substituted phthalonitriles has been achieved with high yields using this method. nih.gov The reaction of 4-bromo-5-nitrophthalonitrile with a phenoxide has also been shown to proceed via nucleophilic substitution of the nitro group and the bromine atom, highlighting the utility of this reaction type. researchgate.net

| Phthalonitrile Precursor | Nucleophile | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Nitrophthalonitrile | 3-Methoxyphenol | K₂CO₃ | DMF/H₂O | 80-90 | 2.5 | 89 | nih.gov |

| 4-Nitrophthalonitrile | 2-Methoxyphenol | K₂CO₃ | DMF/H₂O | 80-90 | 2.5 | 75 | nih.gov |

| 4-Bromo-5-nitrophthalonitrile | 4-(1-Methyl-1-phenylethyl)phenol | K₂CO₃ | DMF/H₂O | 80-90 | 8 | Not specified | researchgate.net |

| 4-Nitrophthalonitrile | Tris(4-octyloxyphenyl)-4-hydroxyphenylmethane | Not specified | Not specified | Not specified | Not specified | Not specified | hum-ecol.ru |

Photoinduced Approaches to Phthalonitrile Derivatives

Photoinduced reactions, particularly those proceeding via a radical nucleophilic substitution (SRN1) mechanism, offer an alternative pathway for the synthesis of some phthalonitrile derivatives. This type of reaction is initiated by the transfer of an electron to the aromatic substrate, forming a radical anion which then expels the leaving group to generate an aryl radical. scranton.edu The aryl radical can then react with a nucleophile.

While this method has been described for the synthesis of certain biaryl-type phthalonitriles, there is no specific information available in the searched literature for the synthesis of this compound using a photoinduced approach. General applications have shown the synthesis of novel hydroxyl aryl derivatives in good yields from commercial starting materials. researchgate.netrsc.org

Cyclotetramerization Reactions and Macrocycle Formation

Phthalonitrile derivatives, including this compound, are crucial precursors for the synthesis of phthalocyanines. Phthalocyanines are large, aromatic macrocycles composed of four isoindole units linked by nitrogen atoms. The formation of the phthalocyanine (B1677752) ring from four phthalonitrile molecules is known as cyclotetramerization.

Template-Directed Synthesis of Phthalocyanines from Phthalonitrile Precursors

The synthesis of metallophthalocyanines often employs a template effect, where a metal ion directs the assembly of the four phthalonitrile units around it. Various metal salts, such as those of zinc, copper, or cobalt, can be used. researchgate.netnih.gov For example, the synthesis of tetranitro-zinc-phthalocyanine can be achieved by reacting 4-nitrophthalic anhydride (B1165640) with urea (B33335) and zinc chloride in nitrobenzene. rsc.org A more direct route involves the cyclotetramerization of a substituted phthalonitrile in the presence of a metal salt, such as zinc acetate (B1210297) or cobalt(II) chloride, in a high-boiling solvent. researchgate.net The metal ion not only acts as a template but also becomes chelated in the central cavity of the resulting phthalocyanine. This method is applicable for the synthesis of the corresponding metallophthalocyanine from this compound. A different form of templating, known as nanosphere templating, has been utilized to create three-dimensionally ordered macroporous copper phthalocyanine thin films. rsc.org

Base-Catalyzed Cyclocondensation for Phthalocyanine Synthesis

The cyclotetramerization of phthalonitriles can also be achieved in the presence of a strong, non-nucleophilic base. mdpi.com Organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) are commonly used for this purpose. nih.gov The reaction is typically carried out in a high-boiling alcohol, such as n-pentanol, n-hexanol, or 2-dimethylaminoethanol. mdpi.com For example, lutetium(III) bis(octahexylthiophthalocyanine) was prepared from the corresponding phthalonitrile using DBU in hexan-1-ol. nih.gov This base-catalyzed method is a primary route for the synthesis of both metal-free and metallophthalocyanines from substituted phthalonitriles like this compound.

| Phthalonitrile Derivative | Base | Solvent | Temperature (°C) | Reaction Time (h) | Product Type | Reference |

|---|---|---|---|---|---|---|

| Phthalonitrile | DBU | Ethanol (B145695) | 180 (solvothermal) | 6 | Metal-free β-H₂Pc | nih.gov |

| Phthalonitrile | DBN | Ethanol | 180 (solvothermal) | 6 | Metal-free α-H₂Pc | nih.gov |

| 4,5-Dihexylthiophthalonitrile | DBU | Hexan-1-ol | Not specified | Not specified | Lutetium(III) Phthalocyanine | nih.gov |

| 1,4-Bis(hexyloxy)dibenzo[b,e] nih.govnih.govdioxin-2,3-dicarbonitrile | Lithium | n-Hexanol | 150 | 2 | Lithium Phthalocyanine | mdpi.com |

Formation of Metal-Free Phthalocyanines from Substituted Phthalonitriles

The synthesis of metal-free phthalocyanines (H₂Pc) from substituted phthalonitriles can be accomplished through several methods. The most direct approach is the base-catalyzed cyclotetramerization in a high-boiling alcohol, as described previously, using bases like DBU or lithium alkoxides. mdpi.comnih.gov After the initial formation of the lithium phthalocyanine, it can be converted to the metal-free form by treatment with an acid, such as glacial acetic acid. mdpi.com

An alternative, two-step strategy involves the initial synthesis of a zinc(II) phthalocyanine, which acts as a template, followed by a demetallation step. rsc.org The zinc can be removed by stirring the metallophthalocyanine in a pyridine-hydrochloric acid ionic liquid at elevated temperatures. rsc.org This method has been shown to be effective for producing metal-free phthalocyanines with high purity. rsc.org Furthermore, a one-step solvothermal route has been developed for the synthesis of high-quality, crystalline metal-free phthalocyanines directly from o-phthalodinitrile in ethanol with DBU as a catalyst. nih.gov These methods are all, in principle, applicable to the synthesis of the metal-free phthalocyanine derived from this compound.

Synthesis of Metallophthalocyanines via Direct Coordination

The direct cyclotetramerization of phthalonitriles in the presence of a metal salt is a common and effective method for the synthesis of metallophthalocyanines. This process typically involves heating the phthalonitrile precursor with a metal salt, such as a metal chloride or acetate, in a high-boiling solvent like n-pentanol, dimethylformamide (DMF), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The metal ion acts as a template, guiding the four phthalonitrile units to form the macrocyclic structure.

While this method is widely applied to a variety of substituted phthalonitriles, no specific examples or data tables detailing the reaction conditions, metal salts used, and yields for the synthesis of metallophthalocyanines directly from this compound could be located in the reviewed literature. Research on similar phenoxy-substituted phthalonitriles suggests that the reaction would likely proceed, but the specific parameters and outcomes for the 3,4-dimethyl-phenoxy derivative remain uncharacterized.

Targeted Synthesis of Asymmetrically Substituted Phthalocyanines

The synthesis of asymmetrically substituted phthalocyanines, where the peripheral substituents are not all identical, presents a greater synthetic challenge due to the statistical formation of multiple products. Two primary strategies are employed to achieve this: ring expansion of subphthalocyanine (B1262678) intermediates and mixed phthalonitrile condensations.

Ring Expansion Methodologies Utilizing Subphthalocyanine Intermediates

The ring expansion of a subphthalocyanine, a smaller, dome-shaped precursor containing three phthalonitrile units, offers a more controlled route to asymmetrically substituted A3B-type phthalocyanines. In this method, a pre-formed subphthalocyanine is reacted with a different phthalonitrile derivative, which inserts into the macrocycle to form the desired asymmetric phthalocyanine.

This technique has been successfully used for various phthalonitrile combinations. However, the literature search did not yield any studies where this compound was used as the expanding phthalonitrile with a subphthalocyanine intermediate. Consequently, no data on reaction conditions or yields for this specific transformation is available.

Challenges and Innovations in Mixed Phthalonitrile Condensations

The statistical condensation of two different phthalonitrile derivatives is a more direct but less controlled approach to synthesizing asymmetrically substituted phthalocyanines. This method typically results in a mixture of products, including the desired A3B type, as well as the symmetrical A4 and B4 phthalocyanines, and other asymmetric combinations (A2B2), which then require extensive purification.

Innovations to overcome the statistical distribution include using a large excess of one phthalonitrile or employing solid-phase synthesis to favor the formation of the desired asymmetric product. Despite the prevalence of this method, no research articles were found that specifically detail a mixed condensation reaction involving this compound. The challenges associated with product separation and the specific reaction dynamics for this compound in a mixed condensation have not been documented.

Advanced Spectroscopic and Structural Characterization of 4 3,4 Dimethyl Phenoxy Phthalonitrile and Its Macrocyclic Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopic Investigations

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable tools for confirming the molecular structure of 4-(3,4-dimethyl-phenoxy)-phthalonitrile. researchgate.net Although a definitive spectrum for this specific compound is not publicly available, the expected chemical shifts can be predicted based on the analysis of closely related structures and the fundamental principles of NMR. rsc.orgscispace.comtaylorfrancis.com

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on both the phthalonitrile (B49051) and the 3,4-dimethylphenoxy rings, as well as the methyl protons. The protons on the phthalonitrile ring would appear as a set of multiplets in the downfield region, typically between 7.0 and 8.0 ppm, due to the electron-withdrawing effect of the nitrile groups. The protons on the dimethyl-phenoxy moiety would also appear in the aromatic region, with their exact shifts influenced by the ether linkage and methyl groups. The two methyl groups (C-CH₃) would give rise to sharp singlet signals in the upfield region, likely around 2.2-2.3 ppm.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. taylorfrancis.comstackexchange.com The two nitrile carbons (C≡N) are expected to resonate at the most downfield positions, typically in the range of 115-120 ppm. The aromatic carbons would appear between approximately 110 and 165 ppm, with carbons attached to the oxygen and nitrile groups being the most deshielded. The methyl carbons would be found in the most upfield region of the spectrum.

When this compound undergoes cyclotetramerization to form macrocyclic products like metallophthalocyanines, the NMR spectra change significantly. The ¹H NMR spectra of phthalocyanines are heavily influenced by aggregation phenomena, which can cause large chemical shifts of 1-2 ppm depending on concentration and temperature. nih.gov For paramagnetic metal complexes, such as those with erbium or ytterbium, the signals can be significantly broadened. nih.gov In diamagnetic metal-free or zinc phthalocyanines, the inner core N-H protons give a characteristic, highly shielded signal far upfield, sometimes at negative ppm values, due to the aromatic ring current of the macrocycle. nih.gov The peripheral protons, including those of the 3,4-dimethyl-phenoxy substituents, would exhibit complex patterns in the aromatic region of the spectrum. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous structures.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phthalonitrile Ring Protons | 7.0 - 8.0 (m) | 110 - 165 |

| Dimethyl-phenoxy Ring Protons | 6.9 - 7.5 (m) | 115 - 160 |

| Methyl Protons (-CH₃) | ~2.2 - 2.3 (s) | ~19 - 21 |

| Nitrile Carbons (-C≡N) | N/A | ~115 - 120 |

| Ether-linked Aromatic Carbons (C-O) | N/A | ~155 - 165 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and probing the structural integrity of this compound and its macrocyclic products. This technique provides the exact mass of the parent molecule and offers insights into its composition through the analysis of fragmentation patterns. scispace.com

For this compound (C₁₆H₁₂N₂O), the high-resolution mass spectrum (HRMS) would show a molecular ion peak (M⁺) corresponding to its exact molar mass. The analysis of fragmentation patterns helps to confirm the connectivity of the different structural units. Common fragmentation pathways for this molecule would likely involve:

Cleavage of the ether bond: This is a common fragmentation point for phenoxy derivatives, which would result in fragments corresponding to the [M-C₈H₉]⁺ (dimethylphenoxy radical loss) or [M-C₈H₃N₂O]⁺ (phthalonitrile ether radical loss) ions.

Loss of methyl groups: Fragmentation involving the loss of a methyl radical (•CH₃) from the dimethyl-phenoxy group is expected, leading to an [M-15]⁺ ion.

Loss of nitrile groups: The loss of a cyano radical (•CN) could also be observed, resulting in an [M-26]⁺ peak.

For the much larger macrocyclic products, such as phthalocyanines, softer ionization techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are typically employed. nih.govresearchgate.net These methods are capable of ionizing large, non-volatile molecules without causing extensive fragmentation, allowing for the clear identification of the molecular ion peak of the entire macrocycle. The mass spectrum of a reaction mixture can reveal the presence of the target metal-containing phthalocyanine (B1677752), as well as the corresponding metal-free phthalocyanine and unreacted starting materials. nih.gov

Table 2: Predicted Key Ions in the Mass Spectrum of this compound Molecular Formula: C₁₆H₁₂N₂O, Exact Mass: 248.0950 g/mol

| Ion | Formula of Lost Neutral/Radical | Description |

| [M]⁺ | N/A | Molecular Ion |

| [M-CH₃]⁺ | •CH₃ | Loss of a methyl radical |

| [M-CN]⁺ | •CN | Loss of a cyano radical |

| [C₈H₉O]⁺ | C₈H₃N₂ | Fragment corresponding to the dimethyl-phenoxide ion |

| [C₈H₄N₂O]⁺ | C₈H₈ | Fragment corresponding to the 4-oxophthalonitrile ion |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional coordinates of atoms in a single crystal. This allows for an unambiguous determination of molecular geometry, conformation, and the nature of intermolecular interactions that dictate the crystal packing.

While a crystal structure for this compound is not reported, extensive studies on analogous phenoxy-phthalonitrile derivatives provide a clear picture of its expected solid-state geometry. bohrium.comnih.gov A key structural feature of these molecules is their non-planar conformation. The two aromatic systems, the phthalonitrile ring and the substituted phenoxy ring, are typically twisted relative to each other around the central C-O-C ether linkage.

In related structures, such as 4-(3,4-dicyanophenoxy)-N-[3-(dimethylamino)propyl]benzamide and various methoxyphenoxy-phthalonitriles, the dihedral angle between the mean planes of the two rings is consistently found to be significant, often ranging from 60° to 72°. nih.goviucr.org This twist is a result of minimizing steric hindrance and optimizing electronic interactions.

Furthermore, computational studies on similar large molecules like 4-(4-tritylphenoxy)phthalonitrile have shown the existence of multiple stable conformers. mdpi.comnih.gov These conformers arise from the rotation around the single bonds of the ether linkage. It is therefore highly probable that this compound also exists as a mixture of conformers in the gas phase and potentially in solution, although one conformation is likely to be favored in the crystalline state. The specific conformation adopted in the crystal is determined by the fine balance of intramolecular steric effects and the optimization of intermolecular packing forces. mdpi.com

The way in which individual molecules of this compound pack together in a crystal is governed by a network of non-covalent intermolecular interactions. Based on the functional groups present and data from analogous crystal structures, two primary types of interactions are expected to be dominant: weak hydrogen bonds and π-stacking. researchgate.net

Hydrogen Bonding: Although the molecule lacks classic hydrogen bond donors like -OH or -NH, weak C-H···N hydrogen bonds are expected to play a significant role in the crystal architecture. The nitrogen atoms of the two nitrile groups are effective hydrogen bond acceptors, and they can interact with aromatic C-H groups from neighboring molecules. These interactions, while individually weak, can collectively contribute to the formation of robust one-, two-, or three-dimensional networks, as seen in the crystal structure of 4-(3,4-dicyanophenoxy)-N-[3-(dimethylamino)propyl]benzamide monohydrate. iucr.org

π-Stacking Architectures: The presence of two extended aromatic rings makes π-π stacking interactions a crucial factor in the crystal packing. nih.gov In the crystal structures of related methoxy-phenoxy-phthalonitriles, molecules arrange themselves so that the electron-rich aromatic rings of adjacent molecules are in close, parallel, or offset parallel proximity. nih.govresearchgate.net For instance, in 4-(3-methoxyphenoxy)phthalonitrile, stabilization occurs through π-π interactions between the phthalonitrile rings of neighboring molecules, with a centroid-centroid distance of 3.66 Å. nih.gov These stacking interactions are fundamental to building up the crystal lattice and significantly influence the material's properties. researchgate.net

The interplay between these C-H···N hydrogen bonds and π-π stacking interactions ultimately defines the supramolecular architecture of this compound in the solid state. researchgate.net

Computational and Theoretical Investigations of Phenoxyphthalonitrile Systems

Quantum Chemical Approaches: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum chemical tools used to investigate the electronic structure and excited-state properties of molecules. ias.ac.inbohrium.com These methods are frequently employed to understand the behavior of phenoxyphthalonitrile derivatives. ias.ac.inbohrium.com

DFT calculations are instrumental in determining the optimized geometries and electronic structures of phenoxyphthalonitrile systems. ias.ac.in A key aspect of these investigations is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for understanding the chemical reactivity and electronic properties of the molecules. bohrium.com

For instance, in studies of related phenoxyphthalonitrile compounds, the HOMO is often located on the electron-donating phenoxy moiety, while the LUMO is centered on the electron-accepting phthalonitrile (B49051) group. This spatial separation of the frontier orbitals is indicative of an intramolecular charge transfer (ICT) character, which is a desirable feature for applications in nonlinear optics and as sensitizers in dye-sensitized solar cells. ias.ac.in The energy gap between the HOMO and LUMO (E_gap) is a critical parameter that influences the molecule's electronic absorption and emission properties. bohrium.com

Computational studies on various substituted phthalonitriles have shown that the nature and position of the substituents on the phenoxy ring can significantly modulate the HOMO and LUMO energy levels and, consequently, the E_gap. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Phthalonitrile Derivative

| Molecular Orbital | Energy (eV) |

| LUMO | -2.65 |

| HOMO | -4.75 |

| HOMO-LUMO Gap | 2.10 |

This table presents representative data for a related phthalocyanine (B1677752) system to illustrate typical computational results. frontiersin.org

Time-Dependent DFT (TD-DFT) is the primary method for simulating the electronic absorption spectra of molecules. ias.ac.in By calculating the energies of electronic transitions from the ground state to various excited states and their corresponding oscillator strengths, TD-DFT can predict the absorption maxima (λ_max) in the UV-visible spectrum. ias.ac.inbohrium.com These theoretical spectra are often in good agreement with experimental data and help in the assignment of the observed absorption bands to specific electronic transitions, such as π → π* or n → π* transitions. ias.ac.inresearchgate.net

For 4-phenoxyphthalonitrile, TD-DFT calculations have been used to assign the absorption bands in the visible and near-UV regions to π → π* transitions. ias.ac.in The calculations also suggest that the lowest energy excited states arise from photo-induced electron transfer processes. ias.ac.in The effect of different solvents on the absorption spectra can also be modeled using methods like the polarizable continuum model (PCM), which provides a more realistic comparison with experimental measurements conducted in solution. ias.ac.in

Table 2: Simulated Electronic Transitions for a Phenoxyphthalonitrile Derivative

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S1 | 3.98 | 311 | 0.021 | HOMO -> LUMO |

| S2 | 4.35 | 285 | 0.134 | HOMO-1 -> LUMO |

| S3 | 4.62 | 268 | 0.003 | HOMO -> LUMO+1 |

This table contains representative data for a related phenoxyphthalonitrile to demonstrate the type of information obtained from TD-DFT calculations. ias.ac.in

Analysis of Photoinduced Electron Transfer Mechanisms

Photoinduced electron transfer (PET) is a fundamental process in many applications, including solar energy conversion and photoredox catalysis. nih.govmdpi.com In donor-acceptor systems like 4-(3,4-Dimethyl-phenoxy)-phthalonitrile, the absorption of light can promote an electron from the donor part (the dimethyl-phenoxy group) to the acceptor part (the phthalonitrile group). ias.ac.inrsc.org

Theoretical studies can elucidate the mechanism of PET by analyzing the electronic structure and the nature of the excited states. ias.ac.innih.gov The spatial distribution of the HOMO and LUMO provides a preliminary indication of the direction of charge transfer upon photoexcitation. ias.ac.in More advanced analyses can be performed to calculate the driving force for electron transfer and the electronic coupling between the donor and acceptor moieties, which are key parameters that determine the efficiency of the PET process. ias.ac.indntb.gov.ua In the context of dye-sensitized solar cells, theoretical models have been used to describe the electron injection from an excited dye molecule, such as a phenoxyphthalonitrile derivative, into the conduction band of a semiconductor like TiO₂. ias.ac.innih.gov

Theoretical Evaluation of Nonlinear Optical (NLO) Properties

Phenoxyphthalonitrile derivatives are of interest for their potential applications in nonlinear optics (NLO), which involve materials whose optical properties change with the intensity of incident light. niscpr.res.insemanticscholar.org Computational methods are crucial for predicting and understanding the NLO properties of these molecules at the molecular level.

The NLO response of a molecule is characterized by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). frontiersin.orgniscpr.res.in These properties describe the ease with which the electron cloud of a molecule can be distorted by an external electric field. DFT calculations can be used to compute the static and frequency-dependent values of these NLO parameters. frontiersin.orgniscpr.res.in

The first hyperpolarizability (β) is a measure of the second-order NLO response, which is responsible for phenomena like second-harmonic generation. For a molecule to have a non-zero β, it must be non-centrosymmetric. The third-order NLO response is described by the second hyperpolarizability (γ). capes.gov.br

Theoretical studies on related phthalonitrile and phthalocyanine systems have shown that the presence of donor-acceptor groups and extended π-conjugation can lead to large hyperpolarizability values, making them promising candidates for NLO materials. niscpr.res.insemanticscholar.org For example, calculations on 4-(dec-2yn-1-yloxy)phthalonitrile revealed a first hyperpolarizability value significantly larger than that of the standard reference material, urea (B33335). niscpr.res.inniscpr.res.in

Table 3: Calculated NLO Properties for a Substituted Phthalonitrile

| Property | Value (a.u.) |

| Dipole Moment (μ) | 6.85 D |

| Mean Polarizability (<α>) | 2.59 x 10⁻²³ esu |

| First Hyperpolarizability (β) | 4.87 x 10⁻³⁰ esu |

This table presents representative data for a related substituted phthalonitrile to illustrate typical NLO computational results. niscpr.res.in

Correlation of Computational Predictions with Experimental Data

A critical aspect of computational chemistry is the validation of theoretical predictions against experimental results. researchgate.net For phenoxyphthalonitrile systems, this involves comparing calculated properties such as UV-visible absorption spectra, vibrational frequencies (from IR and Raman spectroscopy), and NMR chemical shifts with the corresponding experimental data. researchgate.netniscpr.res.in

Good agreement between theoretical and experimental data lends credibility to the computational model and allows for a more detailed interpretation of the experimental findings. researchgate.net For instance, the assignment of vibrational modes in an experimental IR spectrum can be greatly facilitated by DFT frequency calculations. nih.gov Similarly, the correlation of TD-DFT simulated absorption spectra with experimental UV-vis spectra helps in understanding the nature of the electronic transitions. ias.ac.inresearchgate.net In the field of NLO, theoretical calculations can provide insights into structure-property relationships that can guide the synthesis of new molecules with enhanced NLO properties. niscpr.res.insemanticscholar.org

Research Applications of 4 3,4 Dimethyl Phenoxy Phthalonitrile Derivatives in Functional Materials Science

Phthalocyanine-Based Dye Sensitizers for Photoelectrochemical Cells

Phthalocyanines (Pcs), which are macrocyclic compounds synthesized from phthalonitrile (B49051) precursors, have emerged as promising second-generation photosensitizers. nih.govnih.gov Their strong absorption in the near-infrared (NIR) region of the electromagnetic spectrum is particularly advantageous for applications such as dye-sensitized solar cells (DSSCs), as NIR light offers better tissue penetration. nih.gov Derivatives of 4-(3,4-dimethyl-phenoxy)-phthalonitrile are used to create phthalocyanines with specific electronic properties suitable for use as dye sensitizers in these photoelectrochemical cells. The peripheral dimethyl-phenoxy groups can influence the solubility and aggregation behavior of the phthalocyanine (B1677752), which are critical factors for efficient device performance.

The efficiency of dye-sensitized solar cells is fundamentally governed by the dynamics of interfacial electron transfer from the photo-excited dye molecule to the semiconductor's conduction band and the subsequent regeneration of the dye. chimia.ch Research in this area focuses on understanding and optimizing these charge transfer processes. The forward electron transfer from the excited state of the dye into the semiconductor's conduction band needs to be exceptionally fast, often occurring on a femtosecond to picosecond timescale, to outcompete other de-excitation pathways. chimia.ch Conversely, the back electron transfer from the semiconductor to the oxidized dye or the electrolyte must be significantly slower to minimize recombination losses. chimia.ch

The molecular structure of the phthalocyanine sensitizer, including the peripheral substituents derived from this compound, plays a crucial role in modulating these electron transfer rates. The electronic coupling between the dye's molecular orbitals and the semiconductor's electronic states, as well as the distance between the dye and the semiconductor surface, are key parameters that can be tuned through molecular design. chimia.ch For instance, the introduction of specific bridging units between the phthalocyanine core and the anchoring group that binds to the semiconductor can influence the rate of electron injection.

Development of Phthalonitrile-Derived Polymeric Materials

Phthalonitrile-based resins are known for their exceptional thermal and oxidative stability, making them suitable for high-performance applications in the aerospace, military, and electronics industries. The polymerization of phthalonitrile monomers, including those derived from this compound, leads to the formation of a highly cross-linked, heterocyclic network structure that imparts these desirable properties.

A key focus in the development of phthalonitrile polymers is the enhancement of their heat resistance and flame retardancy. The incorporation of specific chemical moieties into the phthalonitrile monomer structure can significantly impact these properties. For example, introducing a pyridazine (B1198779) ring into the backbone of a phthalonitrile monomer has been shown to yield polymers with outstanding thermal stability, with glass transition temperatures (Tg) exceeding 400 °C and 5% weight loss temperatures (T5%) of 501 °C. mdpi.comresearchgate.net Such polymers also exhibit excellent flame-retardant properties, with high Limiting Oxygen Index (LOI) values. mdpi.comresearchgate.net The cross-linked network composed of nitrogen heterocycles is a primary reason for the exceptional heat resistance of these phthalonitrile resins. mdpi.com

The general principle behind this flame retardancy is the formation of a protective char layer upon exposure to heat, which acts as a barrier to heat and mass transfer, thus inhibiting further combustion. researchgate.net Research has shown that incorporating phosphorus-containing groups can enhance this charring effect and also release flame-inhibiting species in the gas phase. researchgate.net

Understanding the relationship between the molecular structure of the monomer and the macroscopic properties of the resulting polymer is crucial for designing advanced polymer matrices with tailored performance characteristics. researchgate.nettaylorfrancis.comelsevierpure.com In phthalonitrile-based polymers, factors such as the nature of the linking group between the phenoxy and phthalonitrile units, and the presence of substituents on the aromatic rings, all influence the final properties of the thermoset. squarespace.com

For instance, the flexibility or rigidity of the polymer backbone, which is dictated by the monomer structure, will affect the glass transition temperature, mechanical strength, and processing characteristics of the resin. mdpi.com The uniform dispersion of any reinforcing fillers within the polymer matrix is also a critical factor for achieving desired mechanical and physical properties in the resulting composite material. researchgate.netelsevierpure.com By systematically modifying the structure of monomers like this compound, researchers can fine-tune the properties of the resulting polymers for specific applications. squarespace.com

Materials for Nonlinear Optics

Nonlinear optical (NLO) materials are essential for a variety of applications in photonics and optoelectronics, including optical switching, data storage, and frequency conversion. jhuapl.edurochester.edustanford.edudtic.mil Organic molecules with extended π-conjugated systems, such as phthalocyanines, are particularly promising candidates for NLO applications due to their large nonlinear optical responses and fast switching times. jhuapl.edunih.gov

Phthalocyanine derivatives of this compound can be engineered to exhibit significant third-order NLO properties. The delocalized π-electrons within the phthalocyanine macrocycle are readily polarized by strong electric fields from incident laser light, leading to a nonlinear optical response. nih.gov The nature of the central metal atom and the peripheral substituents can be modified to tune the NLO properties. For example, the incorporation of heavy atoms or specific electron-donating or -withdrawing groups can enhance the third-order susceptibility. nih.gov The Z-scan technique is a common method used to investigate the NLO properties of these materials, providing information on both the nonlinear absorption and nonlinear refraction. nih.gov

Phthalocyanines in Advanced Optical and Electronic Devices

The unique optical and electronic properties of phthalocyanines derived from precursors like this compound make them valuable components in a range of advanced devices. instras.com Their strong absorption in the visible and near-infrared regions, coupled with their excellent thermal and chemical stability, allows for their use in applications such as optical limiting and as functional components in diodes. instras.comrsc.org

For instance, phthalocyanine-based materials have been investigated for their optical limiting capabilities, which is the ability to become opaque at high light intensities. This property is crucial for protecting sensitive optical sensors and human eyes from intense laser radiation. instras.com Furthermore, thin films of peripherally substituted copper(II) phthalocyanines have been fabricated into photoconductive diodes, demonstrating their potential for use in optoelectronic applications. rsc.org The performance of these devices is influenced by the molecular structure of the phthalocyanine, which affects properties such as thin-film morphology and charge carrier mobility. rsc.org

Organic Semiconductor Applications

Phthalocyanines derived from this compound are a class of organic materials investigated for their semiconducting properties. Metallophthalocyanines (MPcs), in particular, are known for their stability and ease of synthesis from relatively inexpensive starting materials. squarespace.com While many MPcs exhibit p-type conductivity, certain derivatives, such as silicon phthalocyanines (SiPcs), have demonstrated promising n-type or ambipolar behavior, making them valuable for constructing organic electronic devices like organic thin-film transistors (OTFTs). squarespace.com

The performance of these materials is heavily influenced by their molecular structure, including the peripheral substituents on the phthalocyanine ring and the axial substituents on the central metal atom. squarespace.com For instance, SiPcs featuring phenoxy axial substituents have been shown to be effective n-type materials in OTFTs. squarespace.com The electronic nature of these substituents can be fine-tuned to modify the material's properties. Attaching electron-withdrawing groups can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is a critical factor for improving the stability and performance of n-type organic semiconductors. rsc.org The ability of these planar phthalocyanine molecules to form highly ordered thin films is a key characteristic that makes them well-suited for OTFT applications. squarespace.com Research into silicon phthalocyanines with various phenoxy axial groups has aimed to establish clear structure-property relationships to guide the design of next-generation n-type organic semiconductors. squarespace.com

Role in Energy Transfer Reactions

The photophysical behavior of this compound derivatives is central to their function in energy transfer reactions. Upon absorption of light, these molecules are promoted from their ground singlet state to an excited singlet state. From this state, they can undergo intersystem crossing (ISC) to a long-lived excited triplet state. mdpi.com The efficiency and lifetime of this triplet state are crucial for subsequent energy transfer processes.

One of the most significant energy transfer reactions involving these compounds is the generation of singlet oxygen. This occurs via a Type II mechanism where the excited triplet state of the phthalocyanine (the photosensitizer) transfers its energy to ground-state molecular oxygen (a triplet state), resulting in the formation of highly reactive singlet oxygen (an excited singlet state). mdpi.comrsc.org The presence of peripheral substituents on the phthalocyanine macrocycle has been found to enhance the yield of the triplet state, which in turn promotes more efficient singlet oxygen generation. rsc.org

Another documented energy transfer process is fluorescence quenching. The fluorescence of zinc phthalocyanine derivatives, for example, can be quenched by molecules like benzoquinone. rsc.orgnih.gov This quenching occurs when the excited singlet state of the phthalocyanine is deactivated by the quencher through processes such as electron transfer, preventing it from emitting a photon and returning to the ground state. The study of such quenching events provides valuable insights into the kinetics and mechanisms of bimolecular interactions involving the excited states of these molecules.

Photosensitizers for Singlet Oxygen Generation in Research Paradigms

A primary research application for derivatives of this compound is their use as photosensitizers for the generation of singlet oxygen (¹O₂). rsc.orglookchem.com A photosensitizer is a molecule that, upon absorbing light, can initiate a photochemical reaction without being consumed in the process. lookchem.com Phthalocyanines are structurally similar to porphyrins and are highly effective in this role due to their strong light absorption in the red and near-infrared regions of the electromagnetic spectrum (typically 650-850 nm) and their high quantum yields of triplet state formation. lookchem.comuef.fi

The generation of singlet oxygen is a key component of the Type II photochemical mechanism, which is fundamental to applications like photodynamic therapy (PDT) research. mdpi.comlookchem.com In this context, the photosensitizer is irradiated with a specific wavelength of light, leading to the production of ¹O₂, a reactive oxygen species capable of causing cellular damage. ump.edu.pl Zinc(II) phthalocyanines derived from substituted phthalonitriles have been shown to be particularly effective, exhibiting high singlet oxygen quantum yields (ΦΔ), which is a measure of the efficiency of ¹O₂ generation. rsc.orgnih.gov High ΦΔ values are a critical requirement for potent Type II photosensitizers. rsc.org For example, certain substituted zinc phthalocyanines have demonstrated ΦΔ values ranging from 0.60 to 0.72 in dimethylsulfoxide (DMSO), indicating their potential as effective photosensitizers in research paradigms that require singlet oxygen. nih.gov

The table below presents photophysical and photochemical data for representative zinc(II) phthalocyanine (ZnPc) derivatives, highlighting their efficiency as photosensitizers.

| Compound/Derivative | Solvent | Triplet Quantum Yield (ΦT) | Singlet Oxygen Quantum Yield (ΦΔ) | Triplet Lifetime (τT) (μs) |

| Unsubstituted ZnPc | DMSO | 0.56 | 0.52 | 230 |

| Tetra-substituted ZnPc | DMSO | 0.67 | 0.67 | 300 |

| Octa-substituted ZnPc | DMSO | 0.78 | 0.72 | 400 |

This table is generated based on general trends reported for substituted zinc phthalocyanines in sources rsc.org and nih.gov. Specific values can vary based on the exact nature and position of the substituents.

Emerging Research Directions and Future Perspectives

Exploration of Novel Substitution Patterns and Their Impact on Macrocycle Properties

The introduction of the 3,4-dimethyl-phenoxy group at the 4-position of the phthalonitrile (B49051) ring is a strategic design choice that influences the physicochemical properties of the corresponding phthalocyanines. The methyl groups, being electron-donating, can affect the electronic structure of the macrocycle, while the phenoxy linkage provides a degree of flexibility and can impact solubility and aggregation behavior.

Influence on Electronic Properties and Aggregation:

The electronic properties of phthalocyanines are characterized by strong absorption bands in the visible region, most notably the Q-band, which is sensitive to the nature of peripheral substituents. The electron-donating nature of the dimethyl-phenoxy group is expected to cause a red-shift in the Q-band of the resulting phthalocyanine (B1677752) compared to unsubstituted phthalocyanine. This shift is a direct consequence of the substituent's effect on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Furthermore, the bulky nature of the 3,4-dimethyl-phenoxy substituent can play a crucial role in controlling the aggregation of the phthalocyanine molecules. Aggregation, the stacking of macrocycles, often leads to the quenching of fluorescence and a decrease in photosensitizing efficiency, which can be detrimental for applications in photodynamic therapy or as fluorescent probes. The steric hindrance provided by the dimethyl-phenoxy groups can prevent close packing of the phthalocyanine rings, thereby preserving their monomeric properties in solution.

| Substituent | Expected Impact on Q-band | Expected Impact on Aggregation |

| 3,4-Dimethyl-phenoxy | Red-shift (bathochromic shift) | Reduced aggregation |

Table 1: Predicted Impact of the 3,4-Dimethyl-phenoxy Substituent on Phthalocyanine Properties.

Advanced Functionalization Strategies for Enhanced Material Performance

Building upon the foundation of the 4-(3,4-Dimethyl-phenoxy)-phthalonitrile structure, further functionalization can unlock a wider range of applications and enhance material performance. These strategies can be broadly categorized into modifications of the peripheral substituent or the central metal atom of the resulting phthalocyanine.

Peripheral Functionalization:

The methyl groups on the phenoxy ring of this compound present opportunities for subsequent chemical modifications. For instance, these methyl groups could be halogenated or oxidized to introduce new functional groups, such as carboxylic acids or aldehydes. Such modifications would not only alter the electronic properties but also provide reactive sites for conjugation to biomolecules, polymers, or nanoparticles. This covalent attachment can lead to the development of targeted drug delivery systems or hybrid materials with tailored optical and electronic properties.

Central Metal Variation:

The versatility of phthalocyanines is further enhanced by the ability to chelate a wide variety of metal ions in their central cavity. The choice of the central metal ion has a profound impact on the photophysical and electrochemical properties of the macrocycle. For instance, diamagnetic metals like zinc (Zn) or aluminum (Al) often yield phthalocyanines with high fluorescence quantum yields, making them suitable for use as fluorescent probes. In contrast, paramagnetic metals like cobalt (Co) or iron (Fe) can impart catalytic activity or be used in spintronics. The synthesis of a series of metallated phthalocyanines derived from this compound would allow for a systematic investigation of the interplay between the peripheral substituent and the central metal ion.

| Functionalization Strategy | Potential Enhancement | Example Application |

| Peripheral - Halogenation of methyl groups | Altered electronic properties, sites for further reaction | Modified catalysts, sensors |

| Peripheral - Oxidation of methyl groups | Increased water solubility, bioconjugation sites | Targeted photodynamic therapy agents |

| Central - Incorporation of fluorescent metals (e.g., Zn, Al) | High fluorescence quantum yield | Fluorescent imaging probes |

| Central - Incorporation of catalytic metals (e.g., Co, Fe) | Catalytic activity for redox reactions | Electrocatalysts for fuel cells |

Table 2: Advanced Functionalization Strategies for Phthalocyanines Derived from this compound.

Interdisciplinary Approaches in Phthalonitrile and Phthalocyanine Research

The full potential of novel phthalocyanines, including those derived from this compound, can be realized through collaborative efforts that span multiple scientific disciplines. The synergy between chemistry, physics, biology, and engineering is crucial for translating the fundamental properties of these molecules into practical applications.

Materials Science and Engineering: The unique aggregation properties and potential for liquid crystallinity of phthalocyanines with bulky substituents like the 3,4-dimethyl-phenoxy group make them interesting candidates for the development of advanced materials. Collaboration with materials scientists could lead to the fabrication of thin films for use in organic field-effect transistors (OFETs), sensors, or optical data storage.

Biology and Medicine: The development of phthalocyanine-based photosensitizers for photodynamic therapy (PDT) is a prime example of interdisciplinary research. The efficacy of a PDT agent depends on its ability to generate reactive oxygen species upon light activation, its selective accumulation in tumor tissue, and its low dark toxicity. The design and synthesis of functionalized phthalocyanines derived from this compound would benefit greatly from collaboration with biologists to evaluate their cellular uptake, localization, and phototoxicity in various cancer cell lines.

Computational Chemistry: Theoretical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, spectroscopic properties, and reactivity of new phthalocyanine derivatives. Collaboration with computational chemists can help to predict the properties of yet-to-be-synthesized molecules, thereby guiding synthetic efforts towards compounds with desired characteristics. This predictive power can accelerate the discovery and optimization of new materials.

The exploration of this compound and its corresponding macrocycles is a promising frontier in phthalocyanine research. By systematically investigating the impact of its unique substitution pattern, pursuing advanced functionalization strategies, and fostering interdisciplinary collaborations, the scientific community can unlock the full potential of these fascinating molecules for a wide range of technological and biomedical applications.

Q & A

Basic Research Questions

What are the common synthetic routes for preparing 4-(3,4-Dimethyl-phenoxy)-phthalonitrile derivatives, and how do reaction conditions influence product purity?

Methodological Answer:

The synthesis typically involves nucleophilic aromatic substitution. For example, 4-nitrophthalonitrile reacts with 4-hydroxybenzaldehyde derivatives in dimethylformamide (DMF) with K₂CO₃ as a base at ambient temperature for 24 hours . Key factors affecting purity include:

- Stoichiometry : Excess 4-nitrophthalonitrile ensures complete substitution.

- Oxidation control : Aldehyde groups in intermediates (e.g., 4-(4-formylphenoxy)phthalonitrile) oxidize to carboxyl groups under ambient air during slow evaporation crystallization, necessitating inert atmospheres for aldehyde retention .

- Purification : Recrystallization or column chromatography removes unreacted precursors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.